molecular formula C10H11BrClN B13031033 (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13031033
M. Wt: 260.56 g/mol
InChI Key: ZPMYCPNZELLKNN-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral organic compound with potential applications in various scientific fields. Its unique structure, featuring bromine and chlorine substituents on a tetrahydronaphthalene backbone, makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves multi-step organic reactions. One common approach is the halogenation of a tetrahydronaphthalene precursor, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems ensures precision and efficiency in the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, such as hydrogenation, can be performed using catalysts like palladium on carbon to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine or chlorine atoms are replaced by other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, mild temperatures.

    Substitution: Nucleophiles like sodium hydroxide, alkyl halides, solvents like ethanol or acetone.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Hydroxylated or alkylated derivatives.

Scientific Research Applications

(S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.

    Biology: Investigated for its potential as a ligand in receptor binding studies, enzyme inhibition assays, and as a probe in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.

    Industry: Utilized in the development of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. It may modulate biochemical pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

    ®-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-ol: A hydroxylated derivative with distinct chemical properties.

    5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid: An oxidized derivative with different reactivity.

Uniqueness: (S)-5-Bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine stands out due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying stereoselective processes and developing enantioselective drugs.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

(1S)-5-bromo-7-chloro-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C10H11BrClN/c11-9-5-6(12)4-8-7(9)2-1-3-10(8)13/h4-5,10H,1-3,13H2/t10-/m0/s1

InChI Key

ZPMYCPNZELLKNN-JTQLQIEISA-N

Isomeric SMILES

C1C[C@@H](C2=C(C1)C(=CC(=C2)Cl)Br)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)Cl)Br)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.